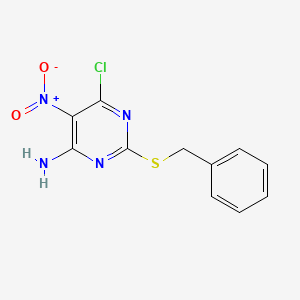![molecular formula C10H9F2IN4S B8343798 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine CAS No. 1111638-16-4](/img/structure/B8343798.png)
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine
Overview
Description
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine is a complex organic compound that features a pyrazole ring substituted with difluoroethyl and iodine, and a pyrimidine ring substituted with a methylthio group
Preparation Methods
The synthesis of 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl and iodine substituents. The pyrimidine ring is then synthesized and the methylthio group is introduced. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-[1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazol-4-yl]-2-(methylthio)-pyrimidine include other pyrazole and pyrimidine derivatives with different substituents These compounds may have similar structural features but differ in their chemical and biological properties
Properties
CAS No. |
1111638-16-4 |
|---|---|
Molecular Formula |
C10H9F2IN4S |
Molecular Weight |
382.17 g/mol |
IUPAC Name |
4-[1-(2,2-difluoroethyl)-3-iodopyrazol-4-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C10H9F2IN4S/c1-18-10-14-3-2-7(15-10)6-4-17(5-8(11)12)16-9(6)13/h2-4,8H,5H2,1H3 |
InChI Key |
HJCRMMDRZUEZTI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CN(N=C2I)CC(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)ethoxy]ethyl methanesulfonate](/img/structure/B8343718.png)








![4-bromo-1-(2-methoxy-ethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8343762.png)



